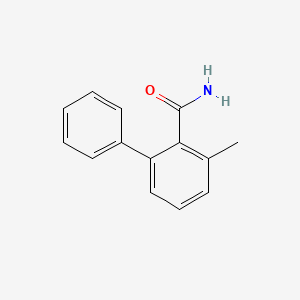

3-Methylbiphenyl-2-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H13NO |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

2-methyl-6-phenylbenzamide |

InChI |

InChI=1S/C14H13NO/c1-10-6-5-9-12(13(10)14(15)16)11-7-3-2-4-8-11/h2-9H,1H3,(H2,15,16) |

InChI Key |

KWWUNVBFECASHS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=CC=CC=C2)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methylbiphenyl 2 Carboxamide

Historical Evolution of Synthetic Pathways to Biphenylcarboxamides

The synthesis of biphenyl (B1667301) scaffolds is a foundational challenge in organic chemistry. Historically, the construction of biphenylcarboxamides relied on methods that often required harsh conditions and offered limited functional group tolerance. Early approaches would have involved the formation of the biphenyl unit first, followed by the introduction or modification of the carboxamide group.

Contemporary Palladium-Catalyzed C-H Arylation Approaches

A paradigm shift in the synthesis of biaryl compounds has been the advent of transition-metal-catalyzed direct C-H activation. Palladium catalysis, in particular, has emerged as a powerful tool for the ortho-arylation of benzamides, providing a direct route to biphenyl-2-carboxamides. acs.orgscispace.comnih.gov This strategy leverages the amide functional group as an endogenous directing group to guide the catalyst to a specific C-H bond, offering high regioselectivity and atom economy. acs.org

Mechanistic Insights into Ortho-C-H Activation and Functionalization

The mechanism of palladium-catalyzed ortho-C-H arylation of benzamides is a well-studied process. The reaction is initiated by the coordination of the palladium catalyst to the amide's carbonyl oxygen or nitrogen. This is followed by a key cyclometalation step where the ortho-C-H bond is cleaved to form a five-membered palladacycle intermediate. rsc.org This step, often referred to as a concerted metalation-deprotonation (CMD) event, is crucial for the high ortho-selectivity observed. nih.gov

Once the palladacycle is formed, oxidative addition of an aryl halide to the palladium(II) center generates a Pd(IV) intermediate. scispace.comnih.gov Subsequent reductive elimination from this high-valent palladium species forges the new carbon-carbon bond between the two aryl rings and regenerates a Pd(II) species, allowing the catalytic cycle to continue. scispace.comrsc.org The amide group, even the simple -CONH₂, has been successfully employed as a directing group in these transformations. acs.org

Development and Optimization of Catalyst Systems and Ligands

Significant research has focused on optimizing the catalyst system to improve the efficiency and scope of C-H arylation. A typical system consists of a palladium source, a ligand, an oxidant, and a suitable solvent.

Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a commonly used catalyst precursor. scispace.comnih.gov The choice of ligands can be critical, with various phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands being explored to stabilize the catalytic species and promote the desired reactivity. However, many successful protocols proceed without an exogenous ligand. In some cases, specialized directing groups, such as N-(2-aminophenyl)acetamide (APA), have been developed to ensure selective mono-arylation and prevent the formation of diarylated byproducts. nih.gov The reaction often requires an oxidant, such as sodium persulfate (Na₂S₂O₈) or silver salts, particularly in cross-dehydrogenative coupling variants. rsc.org

| Palladium Source | Ligand/Directing Group | Oxidant/Additive | Solvent | Key Feature | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | None (CONHR as DG) | K₂CO₃, Ag₂CO₃ | Toluene (B28343) | Arylation with aryl iodides. | nih.gov |

| Pd(OAc)₂ | N-(2-aminophenyl)acetamide (APA) | Mn(OAc)₂ | 1,4-Dioxane | Silver-free, selective mono-arylation. | nih.gov |

| Pd(TFA)₂ | None (CONR₂ as DG) | (NH₄)₂S₂O₈ | Trifluoroacetic acid | Ortho-acylation of tertiary benzamides. | acs.org |

| Pd(OAc)₂ | None | Na₂S₂O₈ | Trifluoroacetic acid | Arylation with simple arenes. | rsc.org |

Scope and Limitations of Substrate Diversity in C-H Arylation

The palladium-catalyzed C-H arylation methodology has demonstrated a broad substrate scope. For the synthesis of a molecule like 3-Methylbiphenyl-2-carboxamide, the starting material would be 3-methylbenzamide. The reaction is tolerant of a wide array of functional groups on both the benzamide (B126) and the aryl halide partner. acs.org Both electron-donating and electron-withdrawing groups are generally well-tolerated on either coupling partner, allowing for the synthesis of a diverse library of biphenylcarboxamides. acs.orgnih.gov

However, limitations exist. Steric hindrance near the ortho-position on the benzamide can impede the reaction. For instance, while a 3-methyl substituent is tolerated, larger groups might decrease efficiency. Furthermore, some heterocycles or highly electron-deficient aryl halides can be challenging coupling partners. The directing group itself can also influence the outcome; while simple amides work, some N-substituted amides can lead to diarylation products, necessitating the use of specialized directing groups for controlled mono-arylation. acs.orgnih.gov

Suzuki-Miyaura Cross-Coupling Protocols

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and provides a powerful and versatile alternative for constructing the biphenyl core of this compound. libretexts.org This Nobel Prize-winning reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. libretexts.orgorganic-chemistry.org Its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of starting materials make it a preferred method. gre.ac.uk

Selection of Halide Precursors and Boronic Acid Coupling Partners

To synthesize this compound via Suzuki-Miyaura coupling, two primary retrosynthetic disconnections are possible:

Route A: Coupling of a 2-halo-3-methylbenzamide with phenylboronic acid.

Route B: Coupling of 2-carbamoyl-3-methylphenylboronic acid with a halobenzene.

Route A is generally more common due to the wider availability and stability of phenylboronic acids compared to substituted phenylboronic acids bearing amide functionalities. The choice of the halide on the benzamide precursor (Cl, Br, I) is critical. Aryl iodides are the most reactive, followed by bromides and then chlorides, which often require more specialized and active catalyst systems. organic-chemistry.org For a laboratory-scale synthesis, 2-bromo-3-methylbenzamide (B1358042) would be a common and effective starting material.

The organoboron coupling partner is typically a boronic acid (e.g., phenylboronic acid) or a boronic ester (e.g., phenylboronic acid pinacol (B44631) ester). gre.ac.ukrsc.org Boronic acids are widely used due to their stability and ease of handling. rsc.org The reaction requires a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to activate the boronic acid for transmetalation to the palladium center. organic-chemistry.org

| Halide Precursor | Boronic Acid/Ester Partner | Catalyst/Ligand Example | Base Example | Reference Analogy |

|---|---|---|---|---|

| 2-Bromo-3-methylbenzamide | Phenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | researchgate.netrsc.org |

| 2-Iodo-3-methylbenzamide | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | libretexts.org |

| 2-Chloro-3-methylbenzamide | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | organic-chemistry.org |

| Bromobenzene (B47551) | 2-Carbamoyl-3-methylphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | mdpi.com |

The success of the Suzuki-Miyaura coupling allows for the late-stage introduction of one of the aryl rings, providing a modular approach to a wide variety of substituted biphenylcarboxamides. One study demonstrated the utility of this approach by synthesizing various biarylarsine ligands through the Suzuki coupling of (2-bromophenyl)diphenylarsine with different aryl boronic acids, a transformation directly analogous to the synthesis of biphenylcarboxamides from 2-bromobenzamides. rsc.org

Reaction Condition Optimization: Solvent Systems, Bases, and Temperature Regimes

The synthesis of the biphenyl core of this compound, often accomplished via Suzuki-Miyaura coupling, is highly dependent on the careful selection of reaction conditions to maximize yield and purity. The choice of solvent, base, and temperature is critical in managing the reactivity of the coupling partners, which typically involve an ortho-substituted aryl halide and an appropriately substituted arylboronic acid.

Solvent Systems: The polarity and boiling point of the solvent play a pivotal role. A mixture of solvents is often employed to ensure the solubility of both the organic substrates and the inorganic base. For instance, combinations of toluene and water or 2-butanol (B46777) and water have been shown to be effective. mdpi.com Aqueous media, in general, are favored for their environmental benefits and can lead to high-yielding Suzuki reactions under mild conditions. acs.orgacs.org Dioxane is another common solvent, particularly when paired with cesium carbonate as the base. academie-sciences.fr

Bases: The choice of base is crucial for the transmetalation step of the Suzuki-Miyaura catalytic cycle. A variety of inorganic bases have been utilized, with their strength and solubility influencing reaction efficiency. Mild bases like sodium bicarbonate (NaHCO₃) and potassium carbonate (K₂CO₃) are often effective, with the latter sometimes being preferred. mdpi.com Stronger bases such as potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are also widely used, particularly for more challenging or sterically hindered couplings. academie-sciences.fracs.orgnobelprize.org The use of aqueous barium hydroxide (B78521) (Ba(OH)₂) has also been reported to give quantitative yields in some biphenyl syntheses. nobelprize.org

Temperature Regimes: The reaction temperature is a key parameter to control, often requiring heating to achieve a reasonable reaction rate. Reflux conditions are common, with temperatures ranging from 80°C to 100°C depending on the solvent system. academie-sciences.frnobelprize.orggoogle.com In some optimized procedures, preheating the palladium catalyst to around 60°C has been shown to significantly improve conversions. liv.ac.uk However, for some sensitive substrates, lower temperatures may be necessary to minimize side reactions. mdpi.com

Interactive Table: Optimization of Suzuki-Miyaura Coupling Conditions for Biphenyl Synthesis

| Parameter | Variation | Observation | Reference |

| Solvent | Toluene/Water | Effective for many Suzuki couplings. | liv.ac.uk |

| 2-Butanol/Water | Can eliminate certain impurities. | mdpi.com | |

| Dioxane | Commonly used with strong bases. | academie-sciences.fr | |

| Aqueous Media | Environmentally friendly and can be highly efficient. | acs.orgacs.org | |

| Base | K₂CO₃ / NaHCO₃ | Mild bases, often providing good conversion. | mdpi.com |

| K₃PO₄ / Cs₂CO₃ | Stronger bases, effective for hindered couplings. | academie-sciences.fracs.orgnobelprize.org | |

| Ba(OH)₂ | Can provide quantitative yields. | nobelprize.org | |

| Temperature | 80°C - 100°C | Common range for achieving good reaction rates. | academie-sciences.frnobelprize.orggoogle.com |

| 60°C (preheating) | Can improve catalyst activity. | liv.ac.uk |

Efficiency and Stereochemical Control in Coupling Reactions

The efficiency of the coupling reaction to form the sterically hindered biphenyl core of this compound is a significant consideration. The presence of the ortho-methyl group can impede the approach of the coupling partners, potentially leading to lower yields or requiring more forcing conditions.

Recent advancements in ligand development for palladium catalysts have made the formation of increasingly hindered biaryl bonds more feasible. acs.org The use of bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can enhance catalyst activity and stability, leading to good to excellent yields even with low catalyst loadings (e.g., 0.1 mol%). researchgate.net

For biphenyls with substitution patterns that can lead to atropisomerism (axial chirality due to restricted rotation around the single bond), stereochemical control becomes a critical aspect. researchgate.net While this compound itself is not typically discussed in the context of stable atropisomers at room temperature, the principles of stereochemical control in related, more hindered systems are relevant. Enantioselective Suzuki-Miyaura couplings have been developed that can control the formation of specific atropisomers with high enantiomeric excess (ee). acs.org This is often achieved through the use of chiral ligands that can influence the geometry of the transition state during the reductive elimination step. acs.org

Alternative Synthetic Routes and Precursor Transformations

Beyond the direct construction of the biphenyl backbone, several alternative and complementary synthetic strategies exist for the preparation of this compound. These often involve the transformation of pre-existing biphenyl compounds.

Amidation Reactions from Corresponding Carboxylic Acid Derivatives

A common and direct route to this compound is the amidation of the corresponding carboxylic acid, 3-Methylbiphenyl-2-carboxylic acid. This transformation can be achieved through several standard methods. One approach involves converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride, which is then reacted with ammonia (B1221849) or an ammonia equivalent. walshmedicalmedia.comderpharmachemica.com The presence of a catalytic amount of pyridine (B92270) can facilitate the formation of the acyl chloride. derpharmachemica.com This method is often high-yielding.

Alternatively, direct coupling of the carboxylic acid with an amine source can be accomplished using various peptide coupling reagents. This avoids the need for the often harsh conditions of acyl chloride formation.

Hydrolysis and Derivatization of Precursor Compounds

Another synthetic avenue involves the hydrolysis of a nitrile precursor, such as 3-methylbiphenyl-2-carbonitrile. This hydrolysis can be performed under acidic or basic conditions to yield the corresponding carboxylic acid, which can then be converted to the amide as described above. googleapis.comnewdrugapprovals.org Partial hydrolysis of the nitrile to the primary amide is also a possibility, though controlling the reaction to stop at the amide stage can be challenging.

Derivatization of other functional groups on the biphenyl scaffold also presents viable routes. For example, the reduction of a nitro group to an amine, followed by diazotization and subsequent reactions, can be used to introduce the carboxamide functionality, although this is a more circuitous route.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, offer a highly efficient approach to complex molecules. mdpi.com While no specific MCR has been reported for the direct synthesis of this compound, the principles of MCRs could be applied. For instance, a reaction involving a suitably functionalized ortho-halobenzamide, a methyl-substituted boronic acid, and a third component in a palladium-catalyzed MCR could potentially construct the target molecule in a single step. The development of novel MCRs is an active area of research and holds promise for the streamlined synthesis of substituted biphenyls. mdpi.com

Chemical Reactivity and Transformations of 3 Methylbiphenyl 2 Carboxamide

Functional Group Interconversions at the Carboxamide Moiety

The carboxamide functional group is a stable moiety but can be induced to undergo several key transformations, including hydrolysis, reduction, and N-substitution, to yield a variety of useful derivatives.

Hydrolysis to 3-Methylbiphenyl-2-carboxylic Acid and its Derivatives

The conversion of the primary amide of 3-Methylbiphenyl-2-carboxamide back to the corresponding carboxylic acid is a fundamental transformation. This hydrolysis can be achieved under either acidic or basic conditions, which facilitate the nucleophilic attack of water or hydroxide (B78521) on the carbonyl carbon. Research has demonstrated that this hydrolysis is not only feasible but can be highly efficient. For instance, one study reported the successful hydrolysis of this compound to 3-methylbiphenyl-2-carboxylic acid in a 90% yield, illustrating the synthetic utility of this reaction. thieme-connect.com

The general conditions for amide hydrolysis involve heating the amide with a strong acid, such as sulfuric acid (H₂SO₄), or a strong base, like sodium hydroxide (NaOH), in an aqueous solution. google.comsmolecule.com

Table 1: Hydrolysis of this compound

| Transformation | Product | Reagents | Yield |

|---|

Reductions to Amine and Aldehyde Derivatives

The reduction of the carboxamide group offers pathways to both amine and aldehyde derivatives, though the conditions required for each are distinct.

Reduction to Amine: Primary amides can be completely reduced to their corresponding amines using powerful reducing agents. masterorganicchemistry.com This transformation involves the deoxygenation of the carbonyl group. Lithium aluminum hydride (LiAlH₄) is a classic and effective reagent for this purpose, typically used in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. masterorganicchemistry.commdpi.com More modern methods have also been developed, such as using a combination of titanium tetrachloride (TiCl₄) and borane-ammonia complex, which can also effectively reduce a variety of amides to amines. mdpi.com While these are general methods, specific studies detailing the reduction of this compound to (2-amino)methyl-3-methylbiphenyl are not extensively documented in the literature.

Table 2: General Reagents for Reduction of Amides to Amines

| Reagent System | Typical Conditions |

|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether (THF or Et₂O), followed by aqueous workup masterorganicchemistry.com |

| Borane Complexes (e.g., B₂H₆, BH₃-THF) | Anhydrous THF mdpi.com |

Reduction to Aldehyde: The partial reduction of a primary amide to an aldehyde is a more challenging synthetic operation, as the reaction can easily proceed to the full reduction to the amine. chemguide.co.uk Direct conversion often requires carefully chosen reagents that can deliver a single hydride equivalent or employ a temporary blocking strategy. Modern synthetic protocols for this transformation often apply to N,N-disubstituted amides. organic-chemistry.org For primary amides like this compound, a plausible, though unconfirmed, route might involve activation of the amide with an agent like triflic anhydride (B1165640) followed by a mild reduction with a silane (B1218182) reagent. organic-chemistry.org Another approach could be the reduction of a related, more reactive functional group, such as a nitrile, using a controlled reducing agent like diisobutylaluminium hydride (DIBAL-H) to selectively form the aldehyde. google.com

N-Substitution and Derivatization Reactions

The primary amide contains two reactive N-H bonds, allowing for the introduction of various substituents onto the nitrogen atom through alkylation or acylation.

N-Alkylation: This reaction involves the deprotonation of the amide with a suitable base, followed by nucleophilic attack on an alkyl halide. Common bases for this purpose include sodium hydride (NaH) or potassium carbonate (K₂CO₃). google.com For example, N-alkylation of a primary amide can be performed using a base to generate the amidate anion, which then reacts with an alkyl halide (e.g., methyl iodide) in a polar aprotic solvent like N,N-dimethylformamide (DMF). google.comgoogle.com

N-Acylation: The introduction of an acyl group to the nitrogen atom can be achieved by reacting the amide with an acyl chloride or anhydride. This reaction typically proceeds in the presence of a base to neutralize the HCl byproduct. rsc.org These N-acylated products, or imides, are valuable synthetic intermediates.

Furthermore, N-substituted amides can be synthesized from related precursors. For instance, the corresponding methyl ester, methyl 3-methylbiphenyl-2-carboxylate, can be treated with a primary amine, such as methylamine (B109427) in ethanol, to yield the N-methyl amide derivative. nih.gov

Electrophilic Aromatic Substitution Reactions on Biphenyl (B1667301) Rings

The biphenyl scaffold of this compound is susceptible to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on one of the aromatic rings. The position of this substitution is directed by the electronic effects of the existing substituents.

Regioselectivity and Directing Group Effects

The regiochemical outcome of an EAS reaction on this compound is determined by the interplay of three directing groups:

Carboxamide Group (-CONH₂): This group is electron-withdrawing and acts as a deactivating, meta-director. thieme-connect.de It reduces the electron density of the ring to which it is attached (Ring A), making it less reactive towards electrophiles.

Methyl Group (-CH₃): This group is electron-donating through hyperconjugation and inductive effects. It is an activating, ortho, para-director. It increases the electron density of the ring it is on (Ring B), making it more susceptible to electrophilic attack.

Phenyl Group (as a substituent): Each ring acts as a substituent on the other. A phenyl group is generally considered an activating, ortho, para-director.

The competition between these effects dictates the position of substitution. Ring B, activated by the methyl group, is significantly more reactive than Ring A, which is deactivated by the carboxamide group. This is supported by studies on similar molecules; for instance, the nitration of 2-methylbiphenyl (B165360) preferentially occurs on the methylated ring.

Therefore, electrophilic substitution is strongly favored to occur on the methyl-substituted ring (Ring B). The primary sites of attack would be the positions ortho and para to the methyl group. Due to the steric hindrance from the rest of the molecule at the ortho position, the para position (C4') is the most likely site for substitution. A secondary site would be the other ortho position (C6'). Substitution on Ring A would be less favorable and would be directed meta to the carboxamide group, primarily at the C5 position.

Halogenation, Nitration, and Sulfonation Studies

While specific experimental studies on the electrophilic substitution of this compound are not widely published, predictions can be made based on established chemical principles and data from analogous compounds.

Halogenation: Aromatic halogenation, such as bromination or chlorination, is typically carried out using a halogen (e.g., Br₂ or Cl₂) with a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). nih.gov Based on the regioselectivity analysis, the halogenation of this compound would be expected to yield primarily the 4'-halo derivative, with the halogen atom introduced at the position para to the activating methyl group.

Nitration: Aromatic nitration is accomplished with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the nitronium ion (NO₂⁺) as the active electrophile. researchgate.net Studies on the competitive nitration of biphenyl and toluene (B28343) have shown that biphenyl nitrates faster, indicating the activating nature of the phenyl substituent. In the case of 2-methylbiphenyl, nitration favors the methylated ring. By analogy, the nitration of this compound is predicted to occur predominantly on the methyl-bearing ring, yielding 3-Methyl-4'-nitro-biphenyl-2-carboxamide as the major product.

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring, typically using fuming sulfuric acid (H₂SO₄ containing dissolved SO₃). This reaction is generally reversible. Similar to halogenation and nitration, the sulfonation of this compound is expected to be directed by the activating methyl group, leading to the formation of 2'-carboxamido-3'-methylbiphenyl-4-sulfonic acid.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Halogenation (Bromination) | Br₂ / FeBr₃ | 4'-Bromo-3-methylbiphenyl-2-carboxamide |

| Nitration | HNO₃ / H₂SO₄ | 3-Methyl-4'-nitro-biphenyl-2-carboxamide |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (NAS) is a class of substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic aromatic substitution, NAS typically requires the aromatic ring to be electron-poor. masterorganicchemistry.com This is achieved by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. openstax.orglibretexts.org

In the context of this compound, the potential for NAS is complex. The carboxamide group at the 2-position is electron-withdrawing and could activate the ring towards nucleophilic attack. Conversely, the methyl group at the 3-position is electron-donating, which deactivates the ring for this type of reaction.

For a NAS reaction to occur on the this compound core, a suitable leaving group (such as a halogen) would need to be present on one of the aromatic rings. The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. openstax.orglibretexts.org The stability of this intermediate is crucial and is enhanced by electron-withdrawing substituents that can delocalize the negative charge.

While direct studies on NAS reactions of this compound are not extensively documented, related structures provide insight. For instance, aryl halides with electron-withdrawing groups, such as 3'-Chloro-3-methylbiphenyl-4-carboxylic acid, can undergo nucleophilic substitution where the chlorine atom is replaced by various nucleophiles. evitachem.com This suggests that if a halogen were introduced at a suitable position on the this compound scaffold, particularly ortho or para to the activating carboxamide group, NAS could serve as a viable pathway for further functionalization.

Modification Strategies for the Methyl Group and Biphenyl System

The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. Key strategies target the peripheral methyl group and the core biphenyl system.

Modification of the Methyl Group: The methyl group is a common handle for introducing further functionality. A primary strategy involves free-radical halogenation at the benzylic position. For example, the methyl group on a related 4'-methyl-biphenyl scaffold can undergo benzylic bromination using N-bromosuccinimide (NBS) and a radical initiator. derpharmachemica.com The resulting bromomethyl derivative is a highly reactive intermediate that can be used in subsequent nucleophilic substitution reactions to introduce a variety of new functional groups. derpharmachemica.com Another potential modification is the oxidation of the methyl group to a carboxylic acid or a ketone under specific conditions.

Modification of the Biphenyl System: The biphenyl rings can be modified through several methods. Electrophilic aromatic substitution reactions like halogenation or nitration can introduce new substituents. The position of substitution would be directed by the existing groups: the electron-donating methyl group directs incoming electrophiles to the ortho and para positions, while the electron-withdrawing carboxamide group directs them to the meta position on its ring.

A more versatile strategy for modifying the biphenyl system is to construct it using cross-coupling reactions. The Suzuki-Miyaura cross-coupling is a powerful and widely used method for forming the C-C bond between the two aryl rings. This reaction allows for significant diversity by coupling various substituted arylboronic acids with substituted aryl halides, enabling the synthesis of a wide array of biphenyl carboxamide analogs from different starting materials. mdpi.comchemicalbook.com

Furthermore, the entire biphenyl-2-carboxamide framework can undergo intramolecular cyclization. For instance, N-methylbiphenyl-2-carboxamide can be cyclized using reagents like lead(IV) acetate-iodine to form spirocyclic compounds or phenanthridone derivatives, representing a significant transformation of the core structure. scite.ai

The following table summarizes key modification strategies:

| Target Site | Reaction Type | Typical Reagents | Product Type | Reference |

|---|---|---|---|---|

| Methyl Group | Benzylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | Benzylic Bromide Derivative | derpharmachemica.com |

| Methyl Group | Oxidation | Potassium permanganate, Chromium trioxide | Carboxylic Acid or Ketone Derivative | |

| Biphenyl Ring | Electrophilic Aromatic Substitution | Br₂, FeBr₃ (Bromination); HNO₃, H₂SO₄ (Nitration) | Halogenated or Nitrated Biphenyl Derivative | |

| Biphenyl System (Synthesis) | Suzuki-Miyaura Cross-Coupling | Arylboronic acid, Aryl halide, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | Substituted Biphenyl Carboxamide | mdpi.com |

| Biphenyl-2-carboxamide Core | Intramolecular Cyclization | Lead(IV) acetate-iodine | Phenanthridone or Spirocyclic Derivatives | scite.ai |

Application in Chemical Library Synthesis for Structure-Property Relationship Studies

The synthesis of such libraries often leverages robust and versatile chemical reactions. For example, a common approach involves preparing a core intermediate, such as 4'-methylbiphenyl-2-carbonyl chloride from the corresponding carboxylic acid, and then reacting it with a diverse panel of amines to generate a library of amides. researchgate.net This strategy allows for the exploration of a wide range of substituents on the amide nitrogen.

Another powerful technique for generating chemical diversity is the use of palladium-catalyzed cross-coupling reactions. In one study, a library of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives was synthesized via Suzuki coupling. mdpi.com The core amide was reacted with a variety of aryl boronic acids, leading to a set of compounds with diverse substitutions on the biphenyl system. mdpi.com This modular approach is highly efficient for creating a large number of analogs from common intermediates.

Further diversification can be achieved by transforming the functional groups on the initial scaffold. A library of biphenyl tetrazoles was synthesized starting from 4'-Methyl-biphenyl-2-carboxylic acid amides. derpharmachemica.com The amide was first converted to a tetrazole, and then the methyl group was functionalized via bromination, followed by condensation with various amines, creating a library with significant structural diversity at multiple points of the molecule. derpharmachemica.com

These synthetic strategies enable the creation of focused libraries of compounds where specific regions of the molecule are systematically altered. The analysis of these libraries helps to build quantitative structure-property relationship (QSPR) models, which correlate structural features with chemical properties, guiding the design of new molecules with desired characteristics.

The table below illustrates a conceptual library synthesis based on the this compound scaffold, showcasing how chemical diversity can be generated.

| Scaffold | Point of Diversification | Building Block | Reaction Type | Resulting Structural Diversity | Reference |

|---|---|---|---|---|---|

| 4'-Methylbiphenyl-2-carbonyl chloride | Amide Nitrogen | Various substituted anilines or aliphatic amines | Amide Coupling | Library of N-substituted carboxamides | researchgate.net |

| N-(4-bromo-3-methylphenyl) pyrazine-2-carboxamide | Biphenyl System | Various aryl boronic acids | Suzuki Coupling | Library with diverse aryl groups on the biphenyl core | mdpi.com |

| 4'-Methyl-biphenyl-2-carboxamide | Carboxamide & Methyl Group | Sodium azide/PCl₅ (for tetrazole formation), then various amines post-bromination | Cyclization, Benzylic Bromination, Nucleophilic Substitution | Library of functionalized biphenyl tetrazoles | derpharmachemica.com |

Advanced Structural Characterization of 3 Methylbiphenyl 2 Carboxamide and Its Derivatives

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This analysis provides unequivocal proof of a molecule's structure, including its conformation and how it interacts with neighboring molecules in the solid state.

The acquisition of high-quality single crystals is the most critical and often most challenging step for X-ray diffraction analysis. The goal is to produce a well-ordered, single crystal of sufficient size and quality, free from significant defects. Common techniques that would be employed for a compound like 3-Methylbiphenyl-2-carboxamide include:

Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly and undisturbed over several days or weeks. As the solvent evaporates, the solution becomes supersaturated, promoting slow crystal growth.

Solvent/Anti-Solvent Diffusion: The compound is dissolved in a "good" solvent, and an "anti-solvent" (in which the compound is poorly soluble) is carefully layered on top or allowed to diffuse in slowly in a vapor or liquid phase. Crystallization occurs at the interface where the solubility is reduced.

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is cooled slowly. As the temperature decreases, the solubility of the compound drops, leading to crystallization.

The choice of solvent is crucial and often determined empirically. For biphenyl (B1667301) carboxamides, solvents like ethanol, methanol, acetone, or mixtures including dichloromethane (B109758) or toluene (B28343) might be explored. rsc.org A publication detailing the synthesis of a related compound, 4'-Methylbiphenyl-2-carboxylic acid, mentioned recrystallization from dichloromethane. derpharmachemica.com

A successful single-crystal X-ray diffraction experiment would yield a detailed model of the this compound molecule in the crystal lattice. This would include:

Precise Bond Lengths and Angles: The exact distances between all bonded atoms and the angles between those bonds would be determined.

Torsional Angles: Of particular interest in biphenyl systems is the dihedral angle between the two phenyl rings, which defines the molecular twist. For example, in the related 4'-Methylbiphenyl-2-carboxylic acid, this angle was found to be 53.39 (3)°. derpharmachemica.com Another key parameter would be the torsional angle between the carboxamide group and the phenyl ring to which it is attached, indicating its orientation relative to the biphenyl system.

While a specific crystal structure for this compound is not available, the table below illustrates the type of crystallographic data that would be obtained from such an analysis, using data from the related 4'-Methylbiphenyl-2-carboxylic acid as an example placeholder.

Table 1: Example Crystallographic Data for a Related Biphenyl Compound (Note: This data is for 4'-Methylbiphenyl-2-carboxylic acid, not this compound, and is for illustrative purposes only.)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₂O₂ |

| Formula Weight | 212.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1581 (2) |

| b (Å) | 13.9119 (3) |

| c (Å) | 7.7813 (2) |

| β (°) | 96.096 (1) |

| Volume (ų) | 1092.31 (4) |

| Z | 4 |

Data sourced from a study on 4'-Methylbiphenyl-2-carboxylic acid. derpharmachemica.com

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules arrange themselves in the crystal. This packing is governed by intermolecular forces. For this compound, the primary amide group (-CONH₂) is a key functional group capable of forming strong hydrogen bonds. The analysis would focus on:

Hydrogen Bonding: The amide group has both hydrogen bond donors (the N-H protons) and a hydrogen bond acceptor (the carbonyl oxygen). A common motif for primary amides is the formation of centrosymmetric dimers, where two molecules are linked by a pair of N-H···O hydrogen bonds.

Understanding these interactions is crucial for rationalizing the physical properties of the solid, such as melting point and solubility.

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, while co-crystallization involves crystallizing a compound with another distinct molecule (a coformer) in a stoichiometric ratio. mdpi.com

Polymorphism: Different polymorphs of the same compound can have different physical properties. Studies on related pharmaceutical compounds like telmisartan, which also contains a biphenyl moiety, have revealed multiple polymorphic forms. walshmedicalmedia.com A thorough investigation of this compound would involve screening for polymorphs by varying crystallization conditions (e.g., solvent, temperature, pressure).

Co-crystallization: Co-crystals can be designed to modify properties like solubility or stability. The amide group of this compound would be an excellent hydrogen-bonding site for forming co-crystals with coformers containing functional groups like carboxylic acids.

No specific studies on the polymorphism or co-crystallization of this compound have been found in the searched literature.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of a molecule in solution. It provides information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13).

A full NMR characterization of this compound would involve several experiments to assign each unique proton and carbon signal to a specific atom in the molecule.

¹H NMR: A proton NMR spectrum would show distinct signals for each chemically non-equivalent proton. Key features would be the chemical shifts (position of the signal), integration (relative number of protons), and splitting patterns (due to coupling with neighboring protons). One would expect complex, overlapping signals in the aromatic region (approx. 7.0-8.0 ppm) and a distinct signal for the methyl group protons (approx. 2.4 ppm). The amide protons would appear as a broad signal.

¹³C NMR: A carbon-13 NMR spectrum shows a signal for each chemically unique carbon atom. The biphenyl and carboxamide carbons would appear in distinct regions of the spectrum. The carbonyl carbon of the amide would be expected at a high chemical shift (e.g., ~170 ppm).

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are essential for unambiguous assignment. COSY shows ¹H-¹H correlations, HSQC links protons to the carbons they are directly attached to, and HMBC shows longer-range ¹H-¹³C correlations, allowing the entire molecular skeleton to be pieced together.

Although specific, fully assigned NMR data for this compound is not available in the reviewed literature, the table below indicates the type of data that would be generated.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

|---|---|---|

| C=O (Amide) | 165 - 175 | - |

| Aromatic C-H / C-C | 120 - 145 | 7.0 - 8.0 |

| -CH₃ | ~20 | ~2.4 |

| -NH₂ | - | Variable, often broad |

These are generalized, estimated ranges based on typical values for similar functional groups and structures.

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation and Conformational Analysis

Two-dimensional NMR spectroscopy is indispensable for the definitive assignment of proton (¹H) and carbon (¹³C) signals, especially in complex molecules like this compound where spectral overlap is common in 1D spectra. A combination of homonuclear and heteronuclear correlation experiments allows for a complete mapping of the molecular framework. conicet.gov.ar

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). oxinst.com For this compound, COSY spectra would reveal correlations between adjacent aromatic protons on both phenyl rings, helping to trace the connectivity within each ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹JCH). columbia.edu It is a highly sensitive technique used to assign carbon signals based on their attached, and usually pre-assigned, proton resonances. columbia.edu An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups by their phase.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding connectivity. harvard.edu For this compound, NOESY is critical for conformational analysis. It can provide insights into the through-space proximity of the methyl group protons to protons on the adjacent phenyl ring, which helps in determining the preferred dihedral angle and rotational conformation around the biphenyl C-C bond.

The following table outlines the expected key 2D NMR correlations for the structural elucidation of this compound.

| Technique | Correlating Nuclei | Purpose in Structural Analysis of this compound | Expected Key Correlations |

|---|---|---|---|

| COSY | ¹H ↔ ¹H | Identifies neighboring protons within each aromatic ring. | Correlations between adjacent aromatic protons (e.g., H4-H5-H6 on one ring; H4'-H5'-H6' on the other). |

| HSQC | ¹H ↔ ¹³C (1-bond) | Assigns carbon atoms based on their attached protons. | Aromatic C-H pairs; Methyl C-H₃. |

| HMBC | ¹H ↔ ¹³C (2-4 bonds) | Connects molecular fragments and assigns quaternary carbons. | Methyl protons to C2, C3, C4; Amide protons to carbonyl carbon (C=O) and C2; Protons on one ring to carbons of the other ring across the biphenyl bond. |

| NOESY | ¹H ↔ ¹H (through space) | Determines spatial proximity and conformational preferences. | Methyl protons to H3' or H5' depending on conformation; Amide protons to H3. |

Vibrational Spectroscopy (Infrared and Raman)

The spectrum of this compound is dominated by vibrations from the primary amide group and the substituted biphenyl core.

Amide Vibrations: The primary amide group (-CONH₂) gives rise to several characteristic bands. The N-H stretching vibrations typically appear as two bands in the 3400-3100 cm⁻¹ region. The C=O stretching vibration, known as the Amide I band, is very strong in the IR spectrum and is expected between 1680 and 1650 cm⁻¹. The N-H bending vibration, or Amide II band, occurs near 1640-1590 cm⁻¹. scispace.com

C-H Vibrations: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. The aliphatic C-H stretching from the methyl group appears in the 3000-2850 cm⁻¹ region. researchgate.net

Aromatic Ring Vibrations: C=C stretching vibrations within the aromatic rings occur in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations below 900 cm⁻¹ are diagnostic of the substitution pattern on the phenyl rings.

The table below summarizes the expected characteristic vibrational frequencies for this compound.

| Frequency Range (cm⁻¹) | Assignment | Spectroscopy Technique | Expected Intensity |

|---|---|---|---|

| 3400 - 3200 | N-H Asymmetric & Symmetric Stretch | IR, Raman | Medium-Strong (IR) |

| 3100 - 3000 | Aromatic C-H Stretch | IR, Raman | Medium-Weak |

| 2980 - 2870 | Methyl C-H Stretch | IR, Raman | Medium-Weak |

| 1680 - 1650 | C=O Stretch (Amide I) | IR | Very Strong |

| 1640 - 1590 | N-H Bend (Amide II) | IR | Strong |

| 1610 - 1450 | Aromatic C=C Ring Stretch | IR, Raman | Medium-Strong (Raman) |

| ~1420 | C-N Stretch | IR | Medium |

| 900 - 675 | Aromatic C-H Out-of-Plane Bend | IR | Strong |

The biphenyl unit is not necessarily planar due to potential steric hindrance between substituents at the ortho positions, leading to rotational isomerism (atropisomerism). In this compound, rotation around the single bond connecting the two phenyl rings can give rise to different conformers with distinct dihedral angles. These conformational differences can be subtle but may be detected by vibrational spectroscopy. tandfonline.com Certain low-frequency vibrational modes, particularly those involving the biphenyl skeleton, can be sensitive to the dihedral angle. Differences in the vibrational spectra (e.g., band shifts or changes in intensity) when measured under different conditions (e.g., solid state vs. solution, or at different temperatures) can indicate the presence of multiple conformers. dergipark.org.tr

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₁₄H₁₃NO, the expected exact mass can be calculated and compared to the experimental value, typically with an error of less than 5 ppm. hoffmanchemicals.com

Beyond precise mass, the fragmentation pattern observed in the mass spectrum provides structural proof. Under electron ionization (EI) or electrospray ionization (ESI) followed by collision-induced dissociation (CID), the molecule breaks apart in a predictable manner.

Key expected fragmentation pathways for this compound include:

Loss of the amide radical: Cleavage of the C-C bond between the carbonyl group and the phenyl ring can lead to the loss of ·CONH₂ (44 Da).

Formation of the biphenyl cation: The molecular ion [M]⁺· can undergo fragmentation to produce characteristic ions corresponding to the substituted biphenyl core.

Benzylic cleavage: The methylbiphenyl fragment can further fragment, for instance, by loss of a methyl radical (·CH₃). plymouth.ac.uk

The table below details the expected key ions in the mass spectrum of this compound.

| m/z (Nominal) | Proposed Fragment Ion | Formula | Comments |

|---|---|---|---|

| 211 | [M]⁺· | C₁₄H₁₃NO | Molecular Ion |

| 194 | [M - NH₃]⁺· | C₁₄H₁₀O | Loss of ammonia (B1221849) from the amide |

| 182 | [M - CHO]⁺ | C₁₃H₁₁N | Loss of formyl radical after rearrangement |

| 167 | [M - CONH₂]⁺ | C₁₃H₁₁ | Loss of the carboxamide group, forming the 3-methylbiphenyl (B165614) cation. nih.gov |

| 165 | [C₁₃H₉]⁺ | C₁₃H₉ | Loss of H₂ from the [C₁₃H₁₁]⁺ ion, a common biphenyl fragment. nih.gov |

| 152 | [C₁₂H₈]⁺· | C₁₂H₈ | Loss of a methyl group from the [C₁₃H₁₁]⁺ ion, leading to the biphenyl radical cation. arabjchem.org |

Computational and Theoretical Investigations of 3 Methylbiphenyl 2 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental in understanding the electronic characteristics of a molecule. These methods, rooted in quantum mechanics, provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. nih.govresearchgate.net It is a powerful tool for determining the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms in a molecule. nih.gov For 3-Methylbiphenyl-2-carboxamide, a DFT study would involve calculating the total energy of the molecule for various geometric arrangements to find the most stable conformation.

Table 1: Representative Theoretical Bond Lengths and Angles for a Biphenyl (B1667301) System (General Data)

| Parameter | Typical Value Range |

| C-C (aromatic) | 1.38 - 1.41 Å |

| C-C (inter-ring) | 1.48 - 1.51 Å |

| C-N (amide) | 1.32 - 1.34 Å |

| C=O (amide) | 1.22 - 1.24 Å |

| C-H (aromatic) | 1.08 - 1.10 Å |

| C-C-C (aromatic) | 118 - 122° |

| C-C-N (amide) | 115 - 120° |

| O=C-N (amide) | 120 - 125° |

Note: This table provides generalized data for biphenyl and amide functional groups and does not represent specific calculated values for this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. acs.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity. acs.org

For this compound, an FMO analysis would reveal the distribution of these orbitals across the molecule, identifying potential sites for electrophilic and nucleophilic attack. The HOMO is often located on the electron-rich parts of the molecule, while the LUMO is typically found on the electron-deficient regions.

Table 2: Conceptual Frontier Molecular Orbital Properties

| Orbital | Description | Implication for Reactivity |

| HOMO | Highest energy orbital containing electrons. | Region most likely to donate electrons in a reaction. |

| LUMO | Lowest energy orbital without electrons. | Region most likely to accept electrons in a reaction. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. |

Note: Specific HOMO and LUMO energy values for this compound are not available in the reviewed literature.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. uni-muenchen.deproteopedia.org It illustrates the electrostatic potential on the electron density surface, providing a guide to the molecule's reactivity towards charged species. uni-muenchen.de Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are attractive to electrophiles. Conversely, regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. uni-muenchen.de

An MEP map of this compound would likely show a negative potential around the oxygen atom of the carboxamide group due to the lone pairs of electrons, making it a likely site for hydrogen bonding. The aromatic rings would exhibit regions of both positive and negative potential.

Conformational Analysis and Potential Energy Surface Exploration

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.

The rotation around the single bond connecting the two phenyl rings in biphenyl derivatives is a key conformational feature. The energy required to rotate around this bond is known as the torsional barrier. For unsubstituted biphenyl, the torsional barrier is relatively low. researchgate.net However, the introduction of substituents, particularly in the ortho positions, can significantly increase this barrier due to steric hindrance. nih.govresearchgate.net

In the case of this compound, the methyl group is in a position analogous to an ortho-substituent relative to the biphenyl linkage. Studies on 2-methylbiphenyl (B165360) have shown that the ortho-methyl group shifts the preferred dihedral angle to around 55-65° and increases the torsional barrier compared to unsubstituted biphenyl. nih.gov This suggests that this compound would also have a twisted conformation in its lowest energy state. The presence of the carboxamide group at the 2-position would further influence the conformational landscape due to potential intramolecular interactions.

Table 3: Estimated Torsional Properties Based on Related Compounds

| Compound Feature | Expected Effect on Conformation |

| Ortho-like Methyl Group | Increases steric hindrance, leading to a larger inter-ring dihedral angle and a higher rotational barrier. nih.gov |

| 2-Carboxamide Group | May form intramolecular hydrogen bonds, further influencing the preferred conformation and rotational barriers. |

Note: This table is based on qualitative analysis and data from similar compounds, not direct calculations on this compound.

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By simulating the motions of atoms and molecules over time, MD can provide a detailed picture of the conformational ensemble—the collection of different conformations that a molecule can adopt at a given temperature. nih.gov

An MD simulation of this compound in a solvent, such as water, would reveal the distribution of dihedral angles and the flexibility of the molecule in a more realistic environment. nih.gov These simulations can help to understand how the molecule behaves in solution, including its interactions with solvent molecules and its accessible conformational states. Such information is crucial for understanding its potential interactions with biological targets. nih.gov

Theoretical Studies on Reaction Mechanisms

The synthesis of this compound typically involves the formation of the biphenyl backbone, often through transition metal-catalyzed cross-coupling reactions. Theoretical studies are instrumental in mapping out the potential energy surfaces of these complex catalytic cycles.

The formation of the C-C bond between the two phenyl rings in this compound is a critical step in its synthesis. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling or direct C-H arylation, are common strategies. Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of these reactions, providing detailed information about the structures and energies of intermediates and transition states.

In a typical palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, the catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgkyoto-u.ac.jp Computational studies on model systems, such as the coupling of bromobenzene (B47551) and phenylboronic acid, have elucidated the energetic landscape of this process. nih.gov The oxidative addition of the aryl halide to a Pd(0) complex initiates the cycle. libretexts.org This is followed by transmetalation, where the aryl group from the boronic acid is transferred to the palladium center, a step often considered rate-determining. nih.gov Finally, reductive elimination from the resulting diarylpalladium(II) complex yields the biphenyl product and regenerates the Pd(0) catalyst. libretexts.org

Another powerful method for synthesizing such biphenyls is the palladium-catalyzed ortho-C-H arylation of benzamides. acs.org In this approach, the amide group acts as a directing group, facilitating the activation of a nearby C-H bond. osaka-u.ac.jp DFT studies on related benzamide (B126) systems have shown that the reaction proceeds through the formation of a palladacycle intermediate. osaka-u.ac.jpmdpi.com The initial C-H activation is a key step, and its transition state geometry and energy barrier are crucial for the reaction's feasibility and selectivity. Computational models suggest that for reactions involving benzamides, the formation of a five- or six-membered palladacycle intermediate is a common mechanistic feature. osaka-u.ac.jpmdpi.com

| Reaction Step | Activation Energy (kcal/mol) |

|---|---|

| Oxidative Addition | 2.6 |

| Transmetalation (Rate-Determining Step) | 36.8 |

| Reductive Elimination | 17.7 |

This data is for a model system of bromobenzene and phenylboronic acid on a Pd-H-Beta zeolite catalyst and serves as a representative example of the energetic barriers in a Suzuki-Miyaura coupling.

Computational studies are crucial for predicting the preferred reaction pathways and understanding the origins of selectivity (chemo-, regio-, and stereoselectivity). In the synthesis of this compound, achieving the desired 1,1'-biphenyl substitution pattern with the methyl and carboxamide groups in a 3- and 2-position relationship, respectively, is a key challenge.

When using methods like direct C-H arylation, the amide directing group on one ring guides the catalyst to the ortho C-H bond. acs.org However, the presence of substituents on either of the reacting aryl rings can influence the reaction's outcome. The "ortho effect," where steric hindrance from a substituent near the reacting site can impede the reaction, has been studied computationally. rsc.org DFT calculations can quantify the steric and electronic effects of substituents, like the methyl group in the tolyl partner, on the transition state energies for different possible coupling positions. These calculations help in predicting whether the desired product will be formed preferentially over other isomers. For instance, computational models can compare the energy barriers for arylation at different positions, revealing the most likely product. rsc.org

In palladium-catalyzed reactions of benzamides, the formation of palladacycle intermediates is key to selectivity. The stability of these intermediates and the energy barriers for their formation are influenced by the electronic and steric nature of the substituents on the aromatic ring. Theoretical studies have shown that even subtle changes in the substrate or ligand structure can switch the reaction pathway and lead to different products. osaka-u.ac.jp

In Silico Studies of Molecular Recognition (focused on chemical interactions, not biological activity)

In silico studies of molecular recognition for this compound focus on understanding how the molecule interacts with itself and with other molecules in a non-biological context. This is fundamental to predicting its crystal structure, solubility, and material properties. Methods like Hirshfeld surface analysis, derived from crystallographic data and complemented by DFT calculations, are used to visualize and quantify intermolecular interactions. researchgate.netresearchgate.net

The crystal packing of a molecule is governed by a delicate balance of non-covalent interactions, including hydrogen bonds, π-π stacking, and van der Waals forces. nih.gov For this compound, the amide group is a potent hydrogen bond donor (N-H) and acceptor (C=O). This allows for the formation of robust intermolecular hydrogen-bonding networks, which are often a dominant feature in the crystal lattice of related benzamide structures. researchgate.net DFT calculations can be used to determine the geometry and energy of these hydrogen bonds.

Furthermore, the two phenyl rings of the biphenyl core can participate in π-π stacking interactions. The relative orientation of the rings (the dihedral angle) is influenced by the ortho-substituents and affects how the molecules pack. Theoretical studies on substituted biphenyls have explored the energetic landscape of this rotation. researchgate.net

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 47.6 |

| C···H / H···C | 33.4 |

| O···H / H···O | 11.6 |

This data is for 5-oxo-N-phenyl-3-(thiophen-2-yl)-2,3,4,5-tetrahydro-[1,1'-biphenyl]-4-carboxamide and illustrates the relative importance of different non-covalent interactions in the solid state of a structurally related molecule.

These computational approaches provide a detailed picture of the molecular recognition events, showing that the stability of the solid-state structure of molecules like this compound arises from a combination of strong, directional hydrogen bonds and weaker, but cumulatively significant, van der Waals and π-interactions. researchgate.netnih.gov

Emerging Research Directions and Future Perspectives in Chemical Research of 3 Methylbiphenyl 2 Carboxamide

Development of Sustainable and Green Synthetic Methodologies

The synthesis of amides is one of the most frequently performed reactions in industrial and academic chemistry. rsc.org However, traditional methods often rely on stoichiometric activating agents like thionyl chloride or carbodiimides, which generate significant chemical waste. scispace.comucl.ac.uk Consequently, a major research thrust is the development of greener, more sustainable synthetic routes applicable to compounds like 3-Methylbiphenyl-2-carboxamide.

Key areas of development in green amide synthesis include:

Biocatalytic Methods: Enzymes, such as Candida antarctica lipase (B570770) B (CALB), are being employed as biocatalysts for direct amide synthesis from carboxylic acids and amines. nih.gov This enzymatic approach offers high selectivity and operates under mild conditions, often in greener solvents like cyclopentyl methyl ether, yielding pure products without intensive purification. rsc.orgnih.gov

Solvent-Free Reactions: Methods that eliminate the need for solvents are inherently greener. One such technique involves the direct heating of a triturated mixture of a carboxylic acid and urea (B33335) with a boric acid catalyst, leading to rapid amide formation. scispace.com

Catalytic Direct Amidation: Boronic acids have emerged as effective catalysts for the direct condensation of carboxylic acids and amines, typically requiring the removal of water via azeotropic distillation or molecular sieves. ucl.ac.uk

Alternative Reagents: Research focuses on replacing hazardous reagents. For instance, methods have been developed using S-phenyl thiocarbamate derivatives coupled with Grignard reagents, where a key byproduct can be recovered and reused, minimizing waste. chemistryviews.org

Visible-Light-Mediated Synthesis: Photoredox catalysis is a growing field that enables the synthesis of amides from various starting materials under visible light irradiation, offering a sustainable alternative to traditional methods. mdpi.com

Table 1: Comparison of Green Synthetic Strategies for Amide Bond Formation

| Methodology | Key Features | Advantages |

| Enzymatic Synthesis | Uses lipases (e.g., CALB) as biocatalysts. nih.gov | High selectivity, mild reaction conditions, reduced waste. rsc.orgnih.gov |

| Solvent-Free Synthesis | Direct heating of reactants with a catalyst (e.g., boric acid). scispace.com | Eliminates solvent waste, high reaction rates, simple procedure. scispace.com |

| Catalytic Direct Amidation | Employs catalysts like boronic acids to directly couple acids and amines. ucl.ac.uk | Avoids stoichiometric activating agents, high atom economy. ucl.ac.uk |

| Visible-Light Photoredox Catalysis | Uses light to promote radical-based amide formation. mdpi.com | Mild conditions, high functional group tolerance, sustainable energy source. mdpi.com |

Exploration of Novel Reaction Pathways and Functional Group Transformations

Beyond sustainable synthesis, researchers are exploring novel ways to construct and modify the this compound framework. The biphenyl (B1667301) unit is a versatile intermediate that can be functionalized through various reactions, including halogenation, alkylation, and metal complexation.

Recent advancements focus on more sophisticated transformations:

Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling is a powerful tool for creating the biphenyl core structure, often by reacting a substituted phenylboronic acid with a bromo- or iodo-benzene derivative. nih.govajgreenchem.comrsc.org This method is highly versatile for synthesizing a library of biphenyl derivatives.

C-H Functionalization: Direct C-H activation and functionalization represent a highly atom-economical approach to modify the biphenyl skeleton. researchgate.net This avoids the need for pre-functionalized starting materials, streamlining synthetic pathways.

Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate reaction times and improve yields for the synthesis of complex biphenyl carboxamides. rsc.org

Photochemical Reactions: Visible light can be used to unlock novel reaction pathways for intermediates like diazoalkanes, which could be applied to create unique functional group transformations on the biphenyl core. nih.gov

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

Understanding and optimizing chemical reactions requires detailed knowledge of reaction kinetics, intermediates, and endpoints. In situ (in the reaction vessel) monitoring provides this critical data in real-time without the need for sampling, which can be problematic for unstable species. mt.comspectroscopyonline.com

Several spectroscopic techniques are invaluable for monitoring the synthesis of this compound:

Mid-Infrared (IR) Spectroscopy (ReactIR™): This is a powerful technique for tracking the concentration of key functional groups in real-time. mt.com For example, in an acid chloride-mediated amidation, ReactIR can monitor the consumption of the carboxylic acid, the appearance and disappearance of the acid chloride intermediate, and the formation of the final amide product by tracking their unique infrared absorbances. mt.com

Raman and Near-Infrared (NIR) Spectroscopy: These vibrational spectroscopy techniques are complementary to mid-IR and can provide rich information about the reaction mixture's composition and bonding interactions. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR allows for detailed structural elucidation of reactants, intermediates, and products directly in the reaction mixture, providing deep mechanistic insights. researchgate.net

Ambient Desorption Ionization Mass Spectrometry (ASAP-MS): This rapid technique allows for the direct analysis of reaction mixtures with minimal sample preparation, providing mass information on components in less than a minute. It is highly effective for tracking the progress of reactions like amide bond formation and confirming product identity.

Table 2: In Situ Spectroscopic Probes for Amide Synthesis Monitoring

| Technique | Information Provided | Application Example |

| In Situ IR (ReactIR™) | Real-time concentration of functional groups. mt.com | Monitoring the conversion of an acid chloride to an amide. mt.com |

| In Situ NMR | Detailed structural information and reaction kinetics. researchgate.net | Investigating reaction mechanisms and identifying intermediates. researchgate.net |

| ASAP-MS | Rapid mass analysis of reaction components. | Quickly confirming product formation and monitoring reaction progress. |

| Raman Spectroscopy | Molecular vibrational information, useful for heterogeneous mixtures. spectroscopyonline.com | Determining the consumption of specific reactants like peroxides. spectroscopyonline.com |

Synergistic Integration of Computational Chemistry with Experimental Synthesis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable partner to experimental synthesis. rsc.orgsemanticscholar.org This synergy accelerates the discovery and optimization of chemical processes.

For a molecule like this compound, computational methods can:

Predict Reaction Mechanisms: DFT calculations can elucidate reaction pathways, identify transition states, and determine activation energies. rsc.orgnih.gov This helps explain experimental observations, such as why a particular isomer is formed or why a specific catalyst is effective.

Guide Catalyst and Ligand Design: By modeling catalyst-substrate interactions, computational tools can help in the rational design of new ligands or catalysts for improved reactivity and selectivity. nih.govpeerj.com For instance, a computational study on Chan-Lam coupling explored how ligand choice controls whether a C-N or C-S bond is formed. nih.gov

Interpret Spectroscopic Data: Calculations can predict spectroscopic properties (e.g., NMR shifts, vibrational frequencies), which aids in the interpretation of experimental data and the structural confirmation of new compounds.

Accelerate Materials Discovery: Computational screening can predict the properties of thousands of potential molecules before they are synthesized, allowing experimental efforts to focus on the most promising candidates. nih.gov

This integrated approach, where computational predictions guide experimental work and experimental results refine computational models, creates a powerful feedback loop that streamlines research and development. nih.gov

Potential as a Versatile Synthetic Intermediate for Structurally Diverse Organic Compounds

Biphenyls are recognized as crucial intermediates for synthesizing a wide range of organic compounds. The presence of the methyl and carboxamide groups on the this compound core provides reactive handles for further chemical modification, making it a valuable building block.

The biphenyl carboxamide structure can serve as a precursor for:

Complex Heterocycles: The amide functionality can be used as a starting point for constructing various heterocyclic rings, which are prevalent in many functional molecules.

Novel Ligands: The biphenyl structure is a key component in many chiral ligands used in asymmetric catalysis. Modifications of the carboxamide and methyl groups could lead to new ligands with unique steric and electronic properties.

Functional Materials: As a rigid aromatic scaffold, the biphenyl unit is a component in materials like liquid crystals and organic light-emitting diodes (OLEDs). ajgreenchem.com The carboxamide group can be used to tune intermolecular interactions, such as hydrogen bonding, influencing the material's bulk properties.

The ability to perform further transformations, such as halogenation, amination, or additional coupling reactions, on the biphenyl rings allows for the generation of a large library of structurally diverse compounds from this single intermediate.

Investigations into Solid-State Properties for Material Science Applications (e.g., cocrystals, polymorphism for non-pharmaceutical uses)

The study of a compound's solid-state properties is critical for its application in materials science. Polymorphism, the ability of a substance to exist in multiple crystalline forms, and cocrystallization, the formation of a crystalline structure containing two or more neutral molecules, are key areas of investigation. researchgate.netijsra.netmdpi.com

For this compound, research in this area could explore:

Polymorphism: Different polymorphs of a compound can have distinct physical properties, such as melting point, density, and solubility. ijsra.netmdpi.com Identifying and controlling the polymorphic form is crucial for developing materials with consistent and predictable performance. While often studied in pharmaceuticals, this control is equally important for non-pharmaceutical applications like pigments or electronic materials.

Cocrystal Engineering: Cocrystals are formed through non-covalent interactions (like hydrogen bonding) between an active molecule and a coformer. ijsra.net By carefully selecting a coformer, it is possible to engineer the solid-state properties of this compound. This could be used to improve its thermal stability, modify its optical properties, or enhance its processability for incorporation into advanced materials.

Characterization Techniques: The investigation of these solid-state forms relies on a suite of analytical methods, including Powder X-ray Diffraction (PXRD), Single Crystal X-ray Diffraction, Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) Spectroscopy. researchgate.netijsra.net

The ability to tune the solid-state architecture through polymorphism and cocrystal formation presents a significant opportunity to develop novel materials based on the this compound scaffold for applications outside of medicine. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 3-methylbiphenyl-2-carboxamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step processes:

Core structure preparation : Start with biphenylcarboxylic acid derivatives (e.g., 3-biphenylcarboxylic acid, CAS 716-76-7), followed by regioselective methylation at the 3-position .

Amidation : Use transamidation reactions with appropriate amines, often catalyzed by Pd or Cu in the presence of ligands to enhance selectivity .

Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures high purity.

Key Factors :

- Temperature control during methylation (164–169°C for related intermediates) .

- Catalyst choice (e.g., Pd(OAc)₂ for C–N coupling) to minimize side products .

- Yield optimization via HPLC monitoring (≥99% purity achievable) .

Q. How can analytical techniques validate the structure and purity of this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods is critical:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl group at C3, carboxamide at C2). Compare with reported spectra for biphenylcarboxamides .

- HRMS : High-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₄H₁₃NO: 212.1075) .

- HPLC : Purity assessment using reverse-phase columns (e.g., C18, acetonitrile/water gradient) .

- XRD : Single-crystal X-ray diffraction for absolute stereochemical confirmation, as demonstrated in structurally related carboxamides .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity or physicochemical properties?

Methodological Answer: Strategies include:

- Substituent introduction : Add electron-withdrawing groups (e.g., trifluoromethyl) at the biphenyl ring to improve metabolic stability, as seen in analogous benzothiophene-carboxylates .

- Scaffold hybridization : Fuse with heterocycles (e.g., benzofuran or thiophene) to mimic bioactive motifs. For example, benzofuran-2-carboxamide derivatives show enhanced ligand-receptor binding .

- Prodrug design : Modify the carboxamide to ester prodrugs for better solubility, followed by enzymatic hydrolysis in vivo .

Validation : - In silico modeling : Molecular docking to predict target affinity (e.g., kinases or GPCRs).

- SAR studies : Correlate substituent positions (meta vs. para) with activity trends .

Q. How should researchers address contradictions in bioactivity data across derivatives of this compound?

Methodological Answer: Contradictions often arise from:

Stereochemical variations : Enantiomers may exhibit divergent activities. Use chiral HPLC or asymmetric synthesis to isolate and test individual enantiomers .

Impurity artifacts : Trace Pd catalysts (from coupling reactions) can inhibit enzymes. ICP-MS analysis ensures metal-free samples .

Solubility differences : Poor solubility in assay buffers may mask true activity. Pre-solubilize in DMSO (<1% v/v) and confirm via dynamic light scattering .

Case Study : A derivative with a 2-hydroxy substituent showed reduced activity due to intramolecular H-bonding altering conformation. Structural optimization via methyl ether protection restored bioactivity .

Q. What mechanistic studies are recommended to elucidate the biological targets of this compound derivatives?

Methodological Answer:

- Pull-down assays : Use biotin-tagged derivatives to isolate binding proteins from cell lysates, followed by LC-MS/MS identification .

- Kinase profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibitory activity.

- Cellular thermal shift assays (CETSA) : Monitor target protein stabilization upon compound binding .

- Gene knockout models : CRISPR/Cas9-mediated deletion of suspected targets (e.g., COX-2 or EGFR) to assess activity loss .

Q. How can computational tools aid in designing this compound analogs with improved ADMET properties?

Methodological Answer:

- ADMET prediction : Use SwissADME or ADMETlab to optimize logP (aim for 2–5), aqueous solubility, and CYP450 inhibition profiles .

- Molecular dynamics (MD) : Simulate compound-membrane interactions to predict blood-brain barrier permeability .

- Metabolite prediction : GLORYx or similar platforms to identify potential toxic metabolites (e.g., reactive quinones from hydroxylated derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products